3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid
Description
3-{3-Bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid is a bicyclo[1.1.1]pentane derivative functionalized with a bromine atom at the 3-position and an azetidine ring. The trifluoroacetic acid (TFA) salt enhances solubility and stability, making it valuable in medicinal chemistry as a bioisostere for aromatic or linear aliphatic moieties. The bicyclo[1.1.1]pentane core confers rigidity and sp³-rich character, while the bromine atom offers a site for further derivatization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
3-(3-bromo-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAPDDSCZOULEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane (BCP) framework is a strained hydrocarbon structure critical to the target molecule. Its synthesis typically employs [1.1.1]propellane as a precursor, generated via photolytic or thermal cleavage of 1,3-dehydroadamantane derivatives . Propellane’s high reactivity enables radical or nucleophilic trapping to form functionalized BCP intermediates. For example, halogenation of propellane with bromine under controlled conditions yields 3-bromobicyclo[1.1.1]pentane, though regioselectivity must be carefully managed to avoid polybrominated byproducts .
Alternative routes involve transition-metal-catalyzed cross-coupling. Palladium-mediated Suzuki-Miyaura coupling of iodobicyclo[1.1.1]pentane with boronic acids has been reported, though brominated variants remain less explored . Recent advances in strain-release functionalization suggest that nickel catalysts could facilitate direct C–Br bond formation on the BCP core under mild conditions.
Bromination Strategies for Bicyclo[1.1.1]pentane
Introducing bromine at the 3-position of BCP requires precise control to maintain structural integrity. Electrophilic bromination using Br₂ in nonpolar solvents (e.g., CCl₄) at low temperatures (–20°C to 0°C) minimizes ring-opening side reactions . Radical bromination with N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in CCl₄ achieves moderate yields but risks over-bromination .
A superior approach involves lithiation of BCP followed by quenching with bromine sources. Treatment of BCP with n-butyllithium at –78°C generates a lithiated intermediate, which reacts with 1,2-dibromotetrafluoroethane (Freon 114B2) to afford 3-bromo-BCP in ~65% yield . This method avoids direct handling of Br₂ and enhances regioselectivity.
Azetidine Ring Formation via Cyclization
Azetidine, a four-membered nitrogen heterocycle, is introduced via [2+2] cycloaddition or nucleophilic ring-opening of strained precursors. One viable route involves reacting 3-bromo-BCP with an azetidine-containing building block. For instance, coupling 3-bromo-BCP with a protected azetidine boronic ester under Pd(PPh₃)₄ catalysis forms the C–N bond, though steric hindrance may limit efficiency .
Alternatively, intramolecular cyclization of a linear precursor bearing both BCP and amine functionalities could be employed. For example, a γ-bromo amine derivative undergoes base-mediated cyclization in THF at reflux, yielding the azetidine ring . Trifluoroacetic acid (TFA) may serve as a proton source or catalyst in deprotection steps, particularly when tert-butoxycarbonyl (Boc) groups are present .
Role of Trifluoroacetic Acid in Purification and Stabilization
TFA is integral to final purification and salt formation. After coupling or cyclization, the free base of 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine is treated with TFA in dichloromethane (DCM) to protonate the azetidine nitrogen, forming the water-soluble TFA salt . This facilitates extraction and chromatographic purification. TFA’s strong acidity (pKa ~0.23) ensures complete protonation, while its volatility allows removal under reduced pressure during final isolation .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for hypothetical preparation methods:
| Step | Method | Conditions | Yield (%) | Catalysts/Reagents |
|---|---|---|---|---|
| BCP synthesis | Propellane trapping | UV light, Br₂, –20°C | 45–50 | None |
| Bromination | Lithiation-quenching | n-BuLi, Freon 114B2, –78°C | 60–65 | n-BuLi, Freon 114B2 |
| Azetidine coupling | Suzuki-Miyaura | Pd(PPh₃)₄, THF, 80°C | 30–40 | Pd(PPh₃)₄, K₂CO₃ |
| Cyclization | Base-mediated | KOtBu, THF, reflux | 50–55 | KOtBu |
| Salt formation | TFA treatment | TFA/DCM, rt | >90 | Trifluoroacetic acid |
Challenges and Optimization Opportunities
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Steric hindrance : The BCP scaffold’s compact structure complicates nucleophilic attacks. Microwave-assisted synthesis or flow chemistry could enhance reaction rates .
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Regioselectivity : Competing bromination at alternative positions necessitates advanced directing groups or protective strategies.
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TFA handling : Corrosive nature demands specialized equipment; alternatives like HCl gas may be explored for salt formation .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted azetidines or bromobicyclo[1.1.1]pentanes.
Scientific Research Applications
Structural Overview
The compound consists of a bicyclic structure with a bromine substituent and an azetidine moiety. The trifluoroacetic acid component enhances its solubility and reactivity in various chemical environments.
Medicinal Chemistry
- Drug Development : The compound's unique bicyclic structure makes it a candidate for drug development, especially in creating new pharmaceuticals targeting specific biological pathways. Its azetidine ring can be modified to enhance pharmacological properties.
- Anticancer Agents : Research indicates that derivatives of azetidine compounds exhibit anticancer activity. The incorporation of the bicyclo[1.1.1]pentane structure may improve the selectivity and efficacy of these agents against cancer cells.
Organic Synthesis
- Synthetic Intermediates : 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom can be utilized in nucleophilic substitution reactions, facilitating the formation of various derivatives.
- Reagent in Reactions : The trifluoroacetic acid component can act as a catalyst or reagent in organic reactions, promoting acylation and other transformations that are crucial for synthesizing complex organic compounds.
Materials Science
- Polymer Chemistry : The compound's unique structure allows it to be explored as a building block for novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology Applications : Research is ongoing into the use of such compounds in nanoparticle synthesis, where their unique structural features can lead to innovative applications in electronics and materials engineering.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of azetidine derivatives, including those containing bicyclic structures similar to 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.
Case Study 2: Synthesis of Novel Polymers
Research highlighted the use of 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine as a precursor for synthesizing high-performance polymers. These polymers demonstrated enhanced mechanical properties and thermal resistance compared to traditional materials.
Data Tables
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development for anticancer agents | Improved selectivity and efficacy |
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactivity |
| Materials Science | Building block for high-performance polymers | Enhanced thermal stability |
Mechanism of Action
The mechanism by which 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Bicyclo[1.1.1]pentane Derivatives
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine, Trifluoroacetic Acid
- Key Differences: Fluorine substitution reduces steric bulk and polarizability compared to bromine.
- Molecular Weight : ~279.21 g/mol (estimated based on analogous TFA salts in ) .
Ethyl 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
- Structure : Features an ethyl ester and difluoroacetate group instead of azetidine.
- Molecular Weight : 269.08 g/mol (C₉H₁₁BrF₂O₂) .
- Applications : The ester group allows hydrolysis to carboxylic acids, enabling modular synthesis.
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic Acid
Functional Group Variations
Bicyclo[1.1.1]pentane-1-carboxylic Acid
- Structure : Carboxylic acid directly attached to the bicyclo core.
- Molecular Weight : ~154.12 g/mol (C₇H₁₀O₂) .
- Applications : Used as a rigid spacer in peptidomimetics.
{Bicyclo[1.1.1]pentan-1-yl}hydrazine Dihydrochloride
- Structure : Hydrazine substituent enables conjugation with carbonyl groups.
- Molecular Weight: Not explicitly provided, but dihydrochloride salt increases solubility .
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone
Trifluoromethyl and Amino Acid Derivatives
(2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride
- Structure: Trifluoromethyl substitution and amino acid moiety.
- Molecular Weight: 245.63 g/mol (C₈H₁₁ClF₃NO₂) .
- Key Features: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino acid enables integration into peptide chains.
Comparative Data Table
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine?
Key parameters include reaction temperature, solvent polarity, and catalyst selection. For bicyclic systems like bicyclo[1.1.1]pentane derivatives, precise control of reaction time is critical to prevent ring-opening side reactions. Solvents such as dichloromethane or tetrahydrofuran are often used to balance solubility and reactivity. Kinetic studies (e.g., via in situ NMR) can identify optimal conditions . For brominated intermediates, stoichiometric ratios of brominating agents must be calibrated to avoid over-halogenation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (>97%), while and NMR resolve bicyclo[1.1.1]pentane ring strain and azetidine conformation. For example, coupling constants () in NMR distinguish axial vs. equatorial substituents on the bicyclic scaffold. Trifluoroacetic acid (TFA) counterion signals (e.g., NMR at ~-75 ppm) validate salt formation .
Q. How should researchers address the compound’s hygroscopicity and stability during storage?
Store under inert gas (argon/nitrogen) at -20°C in sealed vials with desiccants. Pre-purify via recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate) to remove residual moisture. Stability assays under varying pH and temperature conditions are recommended to establish shelf-life protocols .
Q. What purification strategies mitigate byproducts in azetidine-functionalized bicyclic systems?
Flash chromatography with silica gel (gradient elution: 5–30% ethyl acetate in hexane) effectively separates brominated byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves polar impurities. Recrystallization in ethanol/water mixtures enhances crystalline purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Combine variable-temperature NMR to probe conformational flexibility with DFT calculations (B3LYP/6-31G*) to model equilibrium geometries. Single-crystal X-ray diffraction provides definitive solid-state structural validation .
Q. What computational methods predict regioselectivity in further functionalization (e.g., Suzuki coupling)?
Density Functional Theory (DFT) calculates transition-state energies for cross-coupling reactions. Fukui indices identify electrophilic/nucleophilic sites on the bicyclo[1.1.1]pentane scaffold. Molecular dynamics simulations model solvent effects on reaction pathways .
Q. How do steric and electronic factors influence the reactivity of the azetidine moiety?
Azetidine’s strained ring increases nucleophilicity at the nitrogen, but steric hindrance from the bicyclic system limits accessibility. Hammett substituent constants () quantify electronic effects of bromine substituents. Kinetic isotopic effects (KIEs) using deuterated analogs clarify rate-determining steps in nucleophilic substitutions .
Q. What in vitro assays are suitable for evaluating biological activity of this compound?
Prioritize receptor-binding assays (e.g., radioligand displacement for GPCR targets) and enzyme inhibition studies (IC determination via fluorometric assays). Cellular uptake can be assessed using fluorescent derivatives or LC-MS quantification .
Q. How to balance scalability and purity in multi-gram syntheses?
Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent volume). Continuous-flow reactors enhance reproducibility for bromination steps. In-line PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Q. Which orthogonal analytical methods validate compound identity in complex matrices?
Combine LC-MS/MS for molecular weight confirmation, ion mobility spectrometry for conformational analysis, and 2D NMR (HSQC, HMBC) for structural elucidation. Cross-validate against reference standards synthesized via divergent routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
